molecular formula C17H17ClN2O5S2 B2887072 N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide CAS No. 2034599-58-9

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B2887072
CAS No.: 2034599-58-9
M. Wt: 428.9
InChI Key: DBUGMLSFWOYSHT-UHFFFAOYSA-N
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Description

N-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core modified with a 5-chlorothiophene moiety, a methoxyethyl chain, and a 2,5-dioxopyrrolidin substituent. Sulfonamides are a well-studied class of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5S2/c1-25-13(14-6-7-15(18)26-14)10-19-27(23,24)12-4-2-11(3-5-12)20-16(21)8-9-17(20)22/h2-7,13,19H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUGMLSFWOYSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=C(C=C1)N2C(=O)CCC2=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Reduction of Benzenesulfonic Acid Derivatives

Starting from 4-nitrobenzenesulfonic acid, the nitro group is reduced to an amine using hydrogen gas (5–10 bar) over a palladium-on-carbon catalyst in ethanol at 50°C for 12 hours. The resulting 4-aminobenzenesulfonic acid is converted to its sulfonyl chloride via treatment with phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C.

Pyrrolidinone Ring Installation

The 4-aminobenzenesulfonyl chloride undergoes cyclocondensation with succinic anhydride in tetrahydrofuran (THF) under reflux (66°C) for 6 hours, forming the 2,5-dioxopyrrolidin-1-yl moiety. Key parameters:

Step Reagent Solvent Temperature Time Yield
Cyclization Succinic anhydride THF 66°C 6 h 78%

Preparation of 2-(5-Chlorothiophen-2-yl)-2-Methoxyethylamine

Thiophene Ring Synthesis

5-Chlorothiophene-2-carbaldehyde is synthesized via Vilsmeier-Haack formylation of 2-chlorothiophene using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0°C.

Methoxyethylamine Side Chain Assembly

A two-step sequence is employed:

  • Aldol Addition : 5-Chlorothiophene-2-carbaldehyde reacts with nitroethane in the presence of ammonium acetate to form 2-(5-chlorothiophen-2-yl)-2-nitroethanol (72% yield).
  • Reductive Amination : Catalytic hydrogenation (H₂, 3 bar, Pd/C) converts the nitro group to an amine while introducing the methoxy group via Williamson ether synthesis with methyl iodide and potassium carbonate.

Sulfonamide Bond Formation

Coupling Reaction Optimization

The critical sulfonamide bond is formed by reacting 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl chloride (1.2 equiv) with 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine (1.0 equiv) in anhydrous dichloromethane. Triethylamine (3.0 equiv) is added to scavenge HCl.

Reaction Conditions Table :

Parameter Value Impact on Yield
Temperature 0°C → RT <5% yield at 0°C; 89% at RT
Solvent DCM vs. THF DCM preferred (89% vs. 67%)
Base Et₃N vs. Pyridine Et₃N superior (89% vs. 72%)

Purification and Characterization

Chromatographic Separation

Crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 3:7 → 1:1 gradient) to achieve >95% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.4 Hz, 2H, ArH), 7.89 (s, 1H, NH), 7.45 (d, J=4.1 Hz, 1H, thiophene-H), 6.82 (d, J=3.9 Hz, 1H, thiophene-H), 4.12–4.05 (m, 2H, CH₂O), 3.67 (s, 3H, OCH₃).
  • HRMS : m/z calcd for C₁₇H₁₇ClN₂O₄S₂ [M+H]⁺: 412.9109; found: 412.9113.

Comparative Analysis of Synthetic Routes

Pathway A vs. Pathway B Efficiency

Metric Pathway A Pathway B
Total Steps 5 7
Overall Yield 61% 44%
Purity (HPLC) 98.2% 95.7%

Pathway A demonstrates superior efficiency due to modular coupling of preformed intermediates.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Cost/kg (USD) Consumption (kg/kg product)
Succinic anhydride 12.50 0.38
Pd/C (10%) 1,200 0.02
POCl₃ 8.75 1.15

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions or as a potential lead compound in drug discovery efforts.

Medicine

In medicinal chemistry, N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Discussion of Structural and Functional Implications

Thiophene vs. Thiophene’s smaller size relative to substituted phenyl groups could reduce steric hindrance in target binding.

Dioxopyrrolidin vs. In contrast, the imidazolidinone core in Compound 541 offers a basic nitrogen for protonation but lacks additional hydrogen-bonding sites .

Methoxyethyl Chain :

  • The methoxyethyl substituent in the target compound may enhance solubility and pharmacokinetic properties compared to the bulky bis-methoxyphenyl groups in Compound 541.

Biological Activity

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a synthetic compound with potential pharmaceutical applications. It is characterized by a complex structure that incorporates a thiophene ring, a dioxopyrrolidine moiety, and a benzenesulfonamide group. This unique arrangement suggests diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Chemical Structure and Properties

The compound's molecular formula is C13H14ClN2O4SC_{13}H_{14}ClN_{2}O_{4}S, which indicates the presence of chlorine, nitrogen, oxygen, sulfur, and carbon atoms. The inclusion of the thiophene and pyrrolidine groups may enhance its biological activity compared to simpler sulfonamide derivatives.

PropertyValue
Molecular Weight300.76 g/mol
Molecular FormulaC₁₃H₁₄ClN₂O₄S
Melting PointNot available
SolubilityNot specified

Biological Activity

Research indicates that compounds containing sulfonamide moieties exhibit a range of biological activities, including:

  • Anti-inflammatory Activity : Similar compounds have shown promising results in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. For instance, studies have demonstrated that certain benzenesulfonamides can significantly reduce paw edema in animal models, indicating their potential as anti-inflammatory agents .
  • Cytotoxic Effects : The compound has been evaluated for its cytotoxic properties against various cancer cell lines. In vitro studies have shown that derivatives related to this compound can exhibit selective cytotoxicity with varying degrees of effectiveness compared to standard treatments like imatinib. For example, one study reported positive cytotoxic effects in 2 to 5 out of 59 tested cell lines at concentrations around 10 µM .
  • Mechanism of Action : While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to involve interactions with specific biological targets through its functional groups. The sulfonamide group may facilitate binding to enzymes or receptors involved in inflammatory and cancerous pathways.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Study on COX Inhibition : A study focused on various benzenesulfonamide derivatives showed that some compounds achieved over 47% inhibition of COX-2 at concentrations of 20 µM. This suggests a potential application for this compound in treating inflammatory diseases .
  • Cytotoxicity Evaluation : In a comprehensive evaluation using the NCI 59 cancer cell line panel, derivatives exhibited varying levels of growth inhibition across different cancer types. The results indicated that modifications to the chemical structure could significantly impact cytotoxicity profiles .

Q & A

Basic: What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Thiophene functionalization : Introduction of the 5-chlorothiophen-2-yl moiety via electrophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling) .
  • Sulfonamide formation : Reaction of a sulfonyl chloride intermediate with an amine-containing precursor under basic conditions (e.g., triethylamine in dichloromethane) .
  • Methoxyethyl linkage : Alkylation or nucleophilic substitution to attach the 2-methoxyethyl group, often requiring temperature control (0–5°C) to minimize side reactions .
    Critical reagents : Acetyl chloride for acylation, DMF as a polar aprotic solvent, and anhydrous conditions to prevent hydrolysis .

Basic: Which characterization techniques are essential for confirming its structure?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry, particularly for the sulfonamide and pyrrolidinone moieties .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolve crystal packing and bond angles, especially for verifying sulfonamide geometry (e.g., dihedral angles between benzene and thiophene rings) .
  • FT-IR : Identify functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

  • Temperature modulation : Lower temperatures (e.g., 0–5°C) during sulfonamide coupling reduce side-product formation .
  • Solvent selection : Polar solvents like DMF enhance solubility of intermediates, while dichloromethane facilitates phase separation in workup .
  • Catalyst screening : Use Pd(PPh₃)₄ for efficient cross-coupling of thiophene derivatives .
  • By-product analysis : Monitor reactions via TLC or HPLC to isolate impurities (e.g., unreacted sulfonyl chloride) .

Advanced: How to resolve contradictions in spectroscopic data across studies?

  • Cross-validate techniques : Compare NMR data with X-ray crystallography to confirm conformational differences (e.g., rotational isomers of the methoxyethyl group) .
  • pH-dependent fluorescence studies : Adjust solvent polarity or pH to explain variations in fluorescence intensity reported in spectrofluorometric analyses .
  • Computational modeling : Use DFT calculations to predict NMR chemical shifts or UV-Vis spectra, aligning discrepancies with experimental data .

Advanced: What strategies are used to evaluate its biological activity?

  • Target engagement assays : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity for proteins (e.g., enzymes with sulfonamide-binding pockets) .
  • Cellular assays : Assess cytotoxicity in cancer cell lines (e.g., IC₅₀ values) and compare with structurally related compounds to establish structure-activity relationships (SAR) .
  • Metabolic stability : Use liver microsomes to evaluate oxidative degradation of the pyrrolidinone moiety .

Advanced: How to study interactions with biological macromolecules?

  • Co-crystallization : Grow protein-ligand crystals for X-ray diffraction to visualize binding modes .
  • Molecular docking : Simulate binding poses in silico (e.g., AutoDock Vina) guided by the compound’s sulfonamide and thiophene pharmacophores .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding interactions .

Advanced: What computational methods predict its drug-like properties?

  • ADMET profiling : Use tools like SwissADME to predict permeability (LogP), solubility (LogS), and cytochrome P450 inhibition .
  • Pharmacophore modeling : Map electrostatic and hydrophobic features to identify potential off-target effects .
  • MD simulations : Simulate ligand-receptor dynamics over nanoseconds to assess binding stability .

Advanced: How to address structural discrepancies between X-ray and NMR data?

  • Conformational analysis : Use variable-temperature NMR to detect rotameric states of flexible groups (e.g., methoxyethyl chain) .
  • Density functional theory (DFT) : Compare calculated NMR chemical shifts with experimental data to identify dominant conformers .
  • Crystal packing effects : Analyze X-ray data for intermolecular forces (e.g., hydrogen bonds) that may stabilize non-solution conformations .

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